Tedatioxetine, also known by its developmental code name Lu AA24530, is an experimental antidepressant . It was discovered by scientists at Lundbeck and in 2007, Lundbeck and Takeda entered into a partnership that included tedatioxetine . It has been used in trials studying the treatment of Major Depressive Disorder .
Tedatioxetine is a small molecule with the chemical formula C18H21NS . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .
Tedatioxetine has a molar mass of 283.43 g/mol . The boiling point is 411.2±45.0 °C at 760 mmHg, and the vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 66.4±3.0 kJ/mol, and the flash point is 202.5±28.7 °C . The index of refraction is 1.625 .
Tedatioxetine is derived from a phenylpiperidine skeleton. Its chemical structure allows it to interact with multiple receptor sites in the brain, making it a candidate for treating major depressive disorder and generalized anxiety disorder. The compound has been categorized under the class of antidepressants known as triple reuptake inhibitors, which aim to enhance the availability of key neurotransmitters by inhibiting their reuptake into presynaptic neurons .
The synthesis of tedatioxetine involves several key steps:
In an industrial context, similar synthetic routes are employed but are optimized for larger-scale production. Techniques such as continuous flow reactors and automated systems are utilized to enhance efficiency and ensure high yield and purity.
Tedatioxetine has a molecular formula of with a molar mass of 283.43 g/mol. The compound's structure features a phenylpiperidine backbone with a thioether substituent that plays a crucial role in its pharmacological activity.
The structural arrangement allows for interactions with various neurotransmitter receptors, enhancing its efficacy as an antidepressant .
Tedatioxetine is involved in several important chemical reactions:
Tedatioxetine acts primarily as a triple reuptake inhibitor, meaning it inhibits the reuptake of serotonin, norepinephrine, and dopamine by binding to their respective transporters. This action increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
The increase in neurotransmitter levels can influence various downstream signaling pathways that affect gene expression, neuroplasticity, and circadian rhythms. Specifically, tedatioxetine interacts with:
Additionally, it may act on receptors such as 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors .
These properties are critical for understanding how tedatioxetine can be effectively utilized in pharmaceutical formulations .
Tedatioxetine has been explored for several scientific applications:
Despite its promising profile in preclinical studies, development efforts were halted around 2016 due to lack of clinical progress . Nonetheless, ongoing interest in compounds like tedatioxetine continues within the field of antidepressant research.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3